molecular formula C11H13N3O5 B12982392 Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Cat. No.: B12982392
M. Wt: 267.24 g/mol
InChI Key: IXIKMVPAFPCLEL-VIFPVBQESA-N
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Description

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxetane ring, a nitro group, and a picolinate moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide to form an intermediate product. This intermediate is then reacted with a sulfonyl compound and triethylamine, followed by a reaction with a phthalimide compound. Finally, the product is treated with an amino group-containing compound to yield the desired oxetan-2-ylmethanamine .

Industrial Production Methods

For industrial-scale production, the method described above can be optimized to achieve higher yields and safety. The process avoids the use of hazardous chemicals such as sodium azide and does not require palladium-carbon catalytic hydrogenation, making it safer and more cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the oxetane ring.

Scientific Research Applications

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate exerts its effects involves interactions with specific molecular targets. The nitro group and oxetane ring are likely to play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-amino-3-(oxetan-2-ylmethyl)amino)benzoate: This compound shares the oxetane ring and amino group but differs in the aromatic moiety.

    Benzoic acid, 4-amino-3-[(2S)-2-oxetanylmethyl]amino]-, methyl ester: Similar in structure but with a different functional group arrangement.

Uniqueness

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the nitro group and the oxetane ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O5/c1-13(9-5-6-19-9)10-8(14(16)17)4-3-7(12-10)11(15)18-2/h3-4,9H,5-6H2,1-2H3/t9-/m0/s1

InChI Key

IXIKMVPAFPCLEL-VIFPVBQESA-N

Isomeric SMILES

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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